



N-(4-methylpyridin-2-yl)acetamide: A Versatile Building Block in Organic Synthesis

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Compound of Interest		
Compound Name:	N-(4-methylpyridin-2-yl)acetamide	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-(4-methylpyridin-2-yl)acetamide is a valuable chemical intermediate, serving as a foundational building block in the synthesis of more complex molecular architectures, particularly within the realms of medicinal chemistry and materials science.[1] Its structure, which incorporates both a pyridine ring and an acetamide group, offers multiple reactive sites for further functionalization.[1] This document provides a detailed overview of its synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

Basic properties of N-(4-methylpyridin-2-yl)acetamide are summarized in the table below.

Property	Value	Reference
CAS Number	5327-32-2	[2][3]
Molecular Formula	C8H10N2O	[3]
Molecular Weight	150.18 g/mol	[2][3]
Appearance	Solid	[4]
InChIKey	QGZHGSGLCZEGHA- UHFFFAOYSA-N	[2][3]

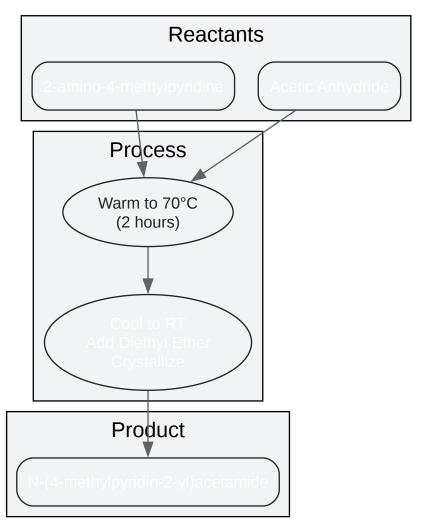


Synthesis of N-(4-methylpyridin-2-yl)acetamide

The most common and straightforward method for synthesizing **N-(4-methylpyridin-2-yl)acetamide** is through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1] This reaction is efficient and typically results in a high yield of the desired product.[1][2]

Synthesis Workflow

Synthesis of N-(4-methylpyridin-2-yl)acetamide



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Caption: Workflow for the synthesis of **N-(4-methylpyridin-2-yl)acetamide**.



Experimental Protocol: Acylation of 2-Amino-4-methylpyridine

This protocol is adapted from a procedure reported with a high yield.[2]

Materials:

- 2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)
- Acetic anhydride (250 mL)
- Diethyl ether (100 mL)

Procedure:

- Combine 2-amino-4-methylpyridine and acetic anhydride in a suitable reaction vessel.
- Warm the mixture to 70°C and maintain this temperature for 2 hours.
- Cool the reaction mixture to room temperature.
- Add diethyl ether to the mixture to induce crystallization.
- The product will crystallize as white needles.
- Isolate the product by filtration.
- Dry the collected solid in vacuo to afford N-(4-methyl-pyridin-2-yl)-acetamide.

Quantitative Data:

Reactant	Moles/Volume	Product	Yield
2-Amino-4- methylpyridine	91.5 mmol (99.0 g)	N-(4-methylpyridin-2- yl)acetamide	95% (130 g)
Acetic Anhydride	250 mL		

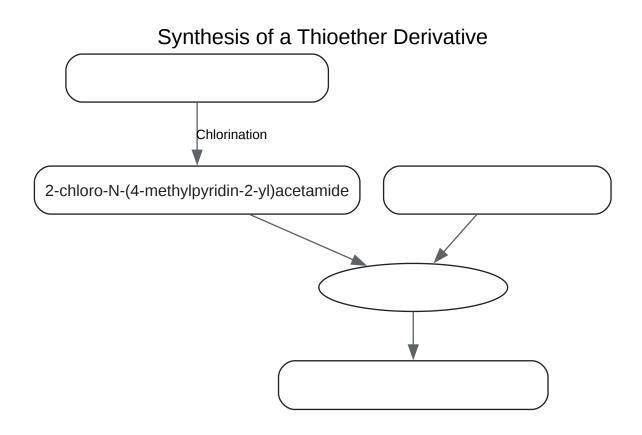


Applications as a Building Block in Organic Synthesis

N-(4-methylpyridin-2-yl)acetamide serves as a versatile precursor for constructing more elaborate molecular structures, particularly heterocyclic systems.[1]

Synthesis of Thioether Derivatives

A key application involves the use of its chlorinated derivative to link different heterocyclic rings. For instance, 2-chloro-**N-(4-methylpyridin-2-yl)acetamide** can be reacted with a thione, such as 2-thio-4,6-dimethylpyrimidine, to form a thioether linkage, yielding complex molecules like 2-((4,6-dimethylpyrimidin-2-yl)thio)-**N-(4-methylpyridin-2-yl)acetamide**.[1][5]



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Caption: Use as a building block for a complex thioether derivative.

Experimental Protocol: Synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-methylpyridin-2-dimethyl



yl)acetamide

This protocol describes the reaction between the chlorinated acetamide intermediate and a pyrimidine thione.[5]

Materials:

- 2-chloro-N-(4-methylpyridin-2-yl)acetamide (2 mmol)
- 2-thio-4,6-dimethylpyrimidine (2 mmol)
- Ethanol (40 mL)

Procedure:

- Dissolve 2-chloro-N-(4-methylpyridin-2-yl)acetamide and 2-thio-4,6-dimethylpyrimidine in ethanol in a round-bottom flask.
- · Heat the reaction mixture to reflux.
- Monitor the reaction for completion (e.g., by TLC).
- Upon completion, cool the mixture and isolate the product.
- Purification can be achieved by recrystallization, for example, by slow evaporation from a chloroform-acetone solution to obtain single crystals suitable for X-ray analysis.[5]

Role in Medicinal Chemistry

The **N-(4-methylpyridin-2-yl)acetamide** scaffold and its derivatives are of significant interest in drug discovery.

Anticonvulsant and Antifungal Agents

Derivatives of **N-(4-methylpyridin-2-yl)acetamide** have been investigated for their potential as anticonvulsant drugs.[1] Furthermore, related structures, such as N-pyridin-2-yl substituted acetamides, have demonstrated promising antifungal activities, in some cases exceeding the efficacy of reference drugs like fluconazole.[6]



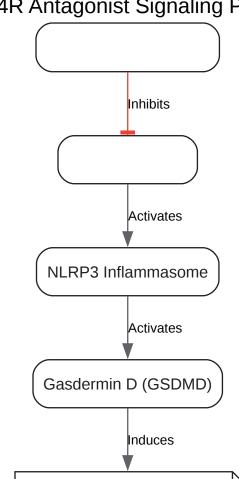
Antifungal Activity Data Summary:[6]

Compound	Target Fungus	MIC (mg/mL)
Derivative 5d	Candida albicans	0.224
Derivative 2b	Aspergillus niger	0.190

P2Y14 Receptor Antagonists for Inflammatory Diseases

Recent research has focused on N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases.[7] A lead compound, I-17, has shown significant efficacy in a model of acute gouty arthritis by inhibiting the NLRP3/GSDMD signaling pathway, thereby reducing inflammatory factor release and cell pyroptosis.[7]





P2Y14R Antagonist Signaling Pathway

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Caption: Inhibition of the NLRP3/GSDMD pathway by a P2Y14R antagonist.

This inhibitory action, coupled with favorable pharmacokinetic profiles (F = 75%), positions such acetamide derivatives as promising lead compounds for treating conditions like acute gouty arthritis.[7]

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